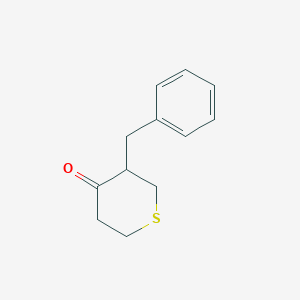
6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one is a complex organic compound that features a morpholine ring substituted with a phenyl group and an indenyl ether moiety
Métodos De Preparación
The synthesis of 6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the indenyl ether intermediate, followed by its reaction with a morpholine derivative under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts, solvents, and temperature control.
Análisis De Reacciones Químicas
6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or indenyl moieties, using reagents like halogens or alkylating agents, leading to the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials, such as polymers or advanced composites.
Mecanismo De Acción
The mechanism of action of 6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
6-(((1H-Inden-4-yl)oxy)methyl)-4-phenylmorpholin-3-one can be compared with similar compounds, such as:
1-((7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy)-3-(propan-2-ylamino)-2-butanol: This compound features a similar indenyl ether moiety but differs in its amine substitution.
1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine: This compound has a methoxy-substituted indenyl group and an amine functional group.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H19NO3 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
6-(1H-inden-4-yloxymethyl)-4-phenylmorpholin-3-one |
InChI |
InChI=1S/C20H19NO3/c22-20-14-23-17(12-21(20)16-8-2-1-3-9-16)13-24-19-11-5-7-15-6-4-10-18(15)19/h1-5,7-11,17H,6,12-14H2 |
Clave InChI |
PTDJSQKNZUFAAZ-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2=C1C=CC=C2OCC3CN(C(=O)CO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


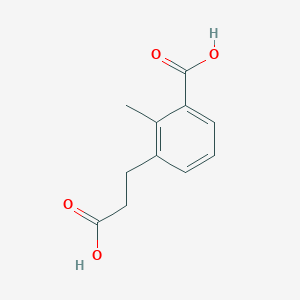
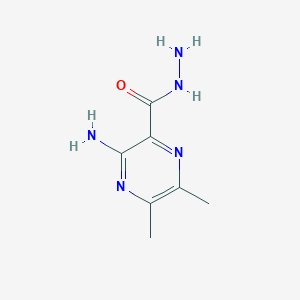
![5-Amino-7-methylaminofurazano[3,4-d]pyrimidine](/img/structure/B13100513.png)
![Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13100516.png)
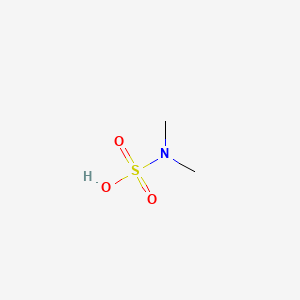
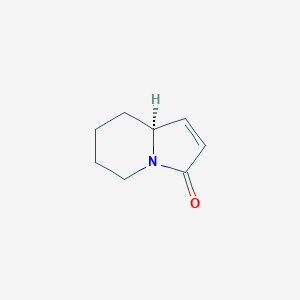
![5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B13100531.png)

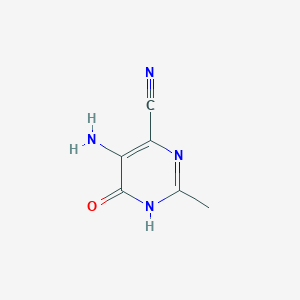

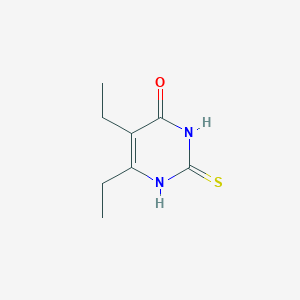
![2H-Pyrrolo[2,3-D][1,2,3]thiadiazole](/img/structure/B13100549.png)
